![molecular formula C10H15NO2 B3273102 2,2-Dimethoxy-1-phenylethan-1-amine CAS No. 57962-58-0](/img/structure/B3273102.png)
2,2-Dimethoxy-1-phenylethan-1-amine
Overview
Description
“2,2-Dimethoxy-1-phenylethan-1-amine” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is a research-use-only product .
Molecular Structure Analysis
The InChI code for “2,2-Dimethoxy-1-phenylethan-1-amine” is 1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,2-Dimethoxy-1-phenylethan-1-amine, focusing on six unique fields:
Pharmaceutical Research
2,2-Dimethoxy-1-phenylethan-1-amine is often used in pharmaceutical research as a precursor or intermediate in the synthesis of various compounds. Its structural properties make it a valuable building block for developing new drugs, particularly those targeting neurological and psychiatric disorders .
Chemical Synthesis
In the field of chemical synthesis, this compound is utilized for creating complex organic molecules. Its reactivity and stability under various conditions allow chemists to explore new synthetic pathways and develop innovative methods for producing high-value chemicals .
Material Science
Researchers in material science use 2,2-Dimethoxy-1-phenylethan-1-amine to develop new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in electronics and aerospace.
Analytical Chemistry
This compound is also employed in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in various chemical analyses .
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which primarily targets the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in regulating monoamine neurotransmission .
Mode of Action
But, drawing parallels with phenethylamine, it might regulate monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction can lead to changes in the neurotransmitter levels in the brain, potentially affecting mood and cognition .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to be produced from the amino acid l-phenylalanine by the enzyme aromatic l-amino acid decarboxylase via enzymatic decarboxylation . It’s plausible that 2,2-Dimethoxy-1-phenylethan-1-amine might be involved in similar biochemical pathways.
Pharmacokinetics
Phenethylamine is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
Given its structural similarity to phenethylamine, it might have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .
properties
IUPAC Name |
2,2-dimethoxy-1-phenylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEPJGPTFHSUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=CC=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxy-1-phenylethan-1-amine | |
CAS RN |
57962-58-0 | |
Record name | 2,2-dimethoxy-1-phenylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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